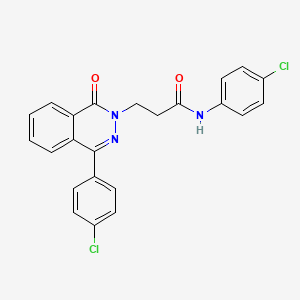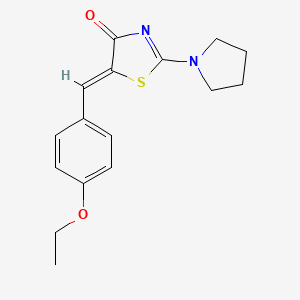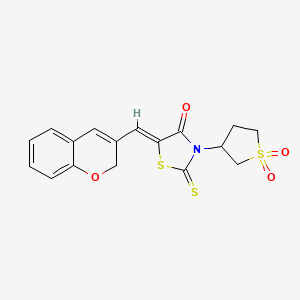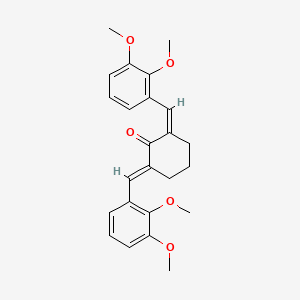
N-(4-chlorophenyl)-3-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-3-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)propanamide is a complex organic compound characterized by the presence of chlorophenyl and phthalazinone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)propanamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzoyl chloride with phthalazinone under basic conditions, followed by the addition of 4-chlorophenylpropanamide . The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-chlorophenyl)-3-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phthalazinone derivatives, while substitution reactions may produce various substituted amides .
Applications De Recherche Scientifique
N-(4-chlorophenyl)-3-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: It is used in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-3-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-chlorophenyl)-4-methoxybenzamide: Similar in structure but with a methoxy group instead of a phthalazinone group.
N-(4-chlorophenyl)acetamide: A simpler compound with fewer functional groups.
N-(4-chlorophenyl)methanesulfonamide: Contains a sulfonamide group instead of a phthalazinone group.
Uniqueness
N-(4-chlorophenyl)-3-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)propanamide is unique due to its combination of chlorophenyl and phthalazinone groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C23H17Cl2N3O2 |
|---|---|
Poids moléculaire |
438.3 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-3-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]propanamide |
InChI |
InChI=1S/C23H17Cl2N3O2/c24-16-7-5-15(6-8-16)22-19-3-1-2-4-20(19)23(30)28(27-22)14-13-21(29)26-18-11-9-17(25)10-12-18/h1-12H,13-14H2,(H,26,29) |
Clé InChI |
UNUYGHPCBYCCNB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NN(C2=O)CCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-Methoxyphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11594531.png)
![(5Z)-5-({3-Bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11594534.png)
![Allyl 2-ethyl-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11594535.png)

![2-amino-4-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B11594553.png)
![(5Z)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11594562.png)


![4-(hexyloxy)-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B11594578.png)
![(5Z)-3-cyclohexyl-5-[(2-hydroxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11594582.png)
![2-[(5Z)-5-(naphthalen-1-ylmethylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11594585.png)
![methyl 4-{(Z)-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate](/img/structure/B11594605.png)
![(2E)-2-cyano-N-cyclopentyl-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11594609.png)
![(2E)-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile](/img/structure/B11594618.png)
